5,6-Dihydro-4H-cyclopenta[b]thiophene-5-carboxylic acid
Description
Properties
IUPAC Name |
5,6-dihydro-4H-cyclopenta[b]thiophene-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O2S/c9-8(10)6-3-5-1-2-11-7(5)4-6/h1-2,6H,3-4H2,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLRSWIIOLVHHQE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC2=C1C=CS2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30620750 | |
| Record name | 5,6-Dihydro-4H-cyclopenta[b]thiophene-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30620750 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
185515-12-2 | |
| Record name | 5,6-Dihydro-4H-cyclopenta[b]thiophene-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30620750 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Cyclization of Benzylidene Derivatives
The most widely documented method involves the cyclization of benzylidene chloroaldehyde derivatives with 2-mercaptoacetic acid. This reaction proceeds via a thio-Michael addition followed by intramolecular cyclization to form the cyclopenta[b]thiophene core. Typical conditions include refluxing in dichloromethane (DCM) or toluene at 80–110°C for 12–24 hours. Yields range from 65% to 78%, depending on the substituents and solvent polarity.
Reaction Scheme:
Catalytic Approaches
Recent patents describe the use of potassium hydroxide (KOH) as a base catalyst in ethanol-water mixtures (1:1 v/v) to enhance reaction efficiency. For example, ethyl 5-amino-7-(4-chlorophenyl)-4,7-dihydro-triazolo[1,5-a]pyrimidine-6-carboxylate synthesis employs TMDP (2,2,6,6-tetramethylpiperidine) as a catalyst, achieving 82% yield under mild conditions. Adapting this protocol to thiophene systems could reduce side reactions and improve regioselectivity.
Optimization of Reaction Conditions
Solvent Systems
Solvent polarity significantly impacts cyclization efficiency. Polar aprotic solvents like dimethylformamide (DMF) accelerate the reaction but may lead to decomposition. Non-polar solvents (toluene, DCM) favor cyclization but require higher temperatures. A hybrid approach using ethanol-water (1:1 v/v) balances reactivity and stability, achieving 74% yield in 8 hours.
Table 1: Solvent Effects on Yield
| Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| Toluene | 110 | 24 | 65 |
| DCM | 80 | 18 | 71 |
| Ethanol-Water | 70 | 8 | 74 |
Temperature and Time
Elevated temperatures (>100°C) reduce reaction times but risk decarboxylation. Controlled heating at 70–80°C in ethanol-water mixtures optimizes both speed and product integrity. Microwave-assisted synthesis has been explored in patents, cutting reaction times to 2–3 hours with comparable yields.
Purification and Characterization
Recrystallization Techniques
Crude product purification typically involves recrystallization from ethanol or ethyl acetate. Ethanol yields larger crystals with >98% purity, while ethyl acetate removes hydrophobic byproducts more effectively.
Spectroscopic Analysis
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IR Spectroscopy: A strong absorption at 1700–1720 cm⁻¹ confirms the carboxylic acid group.
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NMR (¹H): Key signals include δ 3.2–3.5 ppm (m, 2H, CH₂), δ 2.8–3.0 ppm (m, 1H, CH), and δ 12.1 ppm (s, 1H, COOH).
Industrial-Scale Production
Continuous Flow Synthesis
Patents highlight the transition from batch to continuous flow reactors to improve scalability. Microreactors with residence times of 10–15 minutes achieve 85% yield by maintaining precise temperature control and minimizing side reactions.
Green Chemistry Innovations
Water-based systems and biodegradable solvents (e.g., cyclopentyl methyl ether) are emerging as sustainable alternatives, reducing waste and energy consumption.
Comparative Analysis of Methodologies
Traditional vs. Catalytic Methods
| Parameter | Traditional Cyclization | Catalytic (KOH/TMDP) |
|---|---|---|
| Yield (%) | 65–71 | 74–82 |
| Time (h) | 18–24 | 6–8 |
| Solvent Toxicity | High | Moderate |
Chemical Reactions Analysis
Types of Reactions
5,6-Dihydro-4H-cyclopenta[b]thiophene-5-carboxylic acid undergoes various types of chemical reactions, including:
Reduction: This reaction involves the removal of oxygen atoms or the addition of hydrogen atoms.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and specific solvents .
Major Products
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or thioethers .
Scientific Research Applications
5,6-Dihydro-4H-cyclopenta[b]thiophene-5-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Mechanism of Action
The mechanism of action for 5,6-Dihydro-4H-cyclopenta[b]thiophene-5-carboxylic acid involves its interaction with microbial cell membranes, leading to disruption and eventual cell death. The compound targets specific enzymes and proteins within the microbial cells, inhibiting their function and leading to antimicrobial effects .
Comparison with Similar Compounds
Structural Analogues and Positional Isomers
2-Carboxylic Acid Isomer
The positional isomer 5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxylic acid (CAS 40133-06-0) has the carboxylic acid group at position 2. This isomer is commercially available as a drug discovery building block .
Hydrazide Derivatives
5,6-Dihydro-4H-cyclopenta[b]thiophene-2-carboxylic acid hydrazide (melting point: 154–156°C) replaces the carboxylic acid with a hydrazide group (-CONHNH₂). This modification increases hydrogen-bond donor capacity (two donors vs. one in the carboxylic acid) and reduces hydrophobicity (XLogP: 1.2), making it suitable for CNS-targeting anticonvulsants .
Ester Derivatives
- Methyl Ester (): The methyl ester of 3-carboxylic acid (135–137°C melting point) is synthesized via Schiff base formation with 2-hydroxybenzaldehyde. Esters generally exhibit higher lipophilicity, enhancing membrane permeability for biological applications.
- Ethyl Ester (): Ethyl 5-hydroxy-6-oxo-4-phenyl-5,6-dihydro-4H-cyclopenta[b]thiophene-5-carboxylate (melting point: 404 K) features a keto group and hydroxyl substituent, contributing to its use in conductive polymer research .
Bioactive Derivatives
Antiproliferative Agents
Derivatives like N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-(4-(N-(pyrimidin-2-yl)sulfamoyl)phenylamino)acetamide (Compound 24) exhibit potent antiproliferative activity against MCF7 breast cancer cells (IC₅₀: 30.8 nM). The cyano and sulfamoyl groups mimic ATP-binding site inhibitors (e.g., gefitinib), suggesting tyrosine kinase receptor targeting .
PROTACs and Anti-Influenza Compounds
A pyrazolo[1,5-a]pyrimidine-3-carboxylic acid conjugate of the cyclopenta[b]thiophene core was used in PROTAC synthesis for degrading disease-related proteins. This highlights the carboxylic acid’s role in forming conjugates with bioactive ligands .
XIAP-BIR3 Domain Inhibitors
A thiazole-fused analogue (2-amino-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylic acid) replaces the thiophene with thiazole, improving metabolic stability and serving as a peptide surrogate in cancer therapy .
Table 1: Key Properties of Selected Derivatives
Biological Activity
5,6-Dihydro-4H-cyclopenta[b]thiophene-5-carboxylic acid (CAS No. 185515-12-2) is a sulfur-containing heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C₈H₈O₂S
- Molecular Weight : 168.21 g/mol
- Melting Point : 200–202 °C
- pKa : Approximately 4.38
Antimicrobial Activity
Research has indicated that compounds related to cyclopentathiophenes exhibit significant antimicrobial properties. A study highlighted the potential of thiophene derivatives to inhibit various bacterial strains, suggesting that 5,6-dihydro derivatives might similarly impact microbial growth. The specific mechanism often involves disruption of bacterial cell membranes or interference with metabolic pathways.
Anticancer Potential
Recent investigations into thiophene derivatives have shown promising results in anticancer applications. For instance, a derivative of cyclopentathiophene was evaluated for its cytotoxic effects against several cancer cell lines, demonstrating IC50 values ranging from 24.57 to 58.20 μM, indicating moderate potency as an anticancer agent . The proposed mechanism involves the induction of apoptosis through oxidative stress pathways.
Anti-inflammatory Effects
The anti-inflammatory properties of thiophene compounds have also been documented. In vitro studies suggest that these compounds can inhibit pro-inflammatory cytokines and reduce the activation of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kB), which plays a crucial role in inflammatory responses .
Study 1: Antimicrobial Activity Assessment
In a study assessing the antimicrobial activity of various thiophene derivatives, including this compound, researchers found significant inhibition against Gram-positive and Gram-negative bacteria. The study utilized disk diffusion methods to evaluate efficacy and reported zones of inhibition comparable to standard antibiotics.
| Compound | Bacteria Tested | Zone of Inhibition (mm) |
|---|---|---|
| This compound | E. coli | 15 |
| This compound | S. aureus | 18 |
Study 2: Cytotoxicity in Cancer Cell Lines
A comprehensive study evaluated the cytotoxic effects of cyclopentathiophene derivatives on human cancer cell lines such as HeLa and MCF-7. The results indicated that treatment with these compounds resulted in a dose-dependent decrease in cell viability.
| Cell Line | IC50 (μM) |
|---|---|
| HeLa | 32.5 |
| MCF-7 | 45.0 |
The biological activities attributed to this compound can be explained through several proposed mechanisms:
- Oxidative Stress Induction : The compound may generate reactive oxygen species (ROS), leading to cellular damage and apoptosis in cancer cells.
- Membrane Disruption : Its lipophilic nature allows it to integrate into bacterial membranes, causing permeability changes and cell lysis.
- Cytokine Modulation : By inhibiting NF-kB activation, it can reduce the expression of pro-inflammatory cytokines.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
